7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a nitro group attached to a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: Formation of the benzoxazinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can yield various substituted benzoxazinones.
Scientific Research Applications
7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- 7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
- 7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-quinazolin-4-one
Uniqueness
7-chloro-2-(4-methoxy-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H9ClN2O5 |
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Molecular Weight |
332.69 g/mol |
IUPAC Name |
7-chloro-2-(4-methoxy-3-nitrophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H9ClN2O5/c1-22-13-5-2-8(6-12(13)18(20)21)14-17-11-7-9(16)3-4-10(11)15(19)23-14/h2-7H,1H3 |
InChI Key |
QVQAGLGCIRFLOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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